molecular formula C29H35FN4O3 B15032555 N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline

Cat. No.: B15032555
M. Wt: 506.6 g/mol
InChI Key: VLMZNHSRMDNQGA-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its unique adamantane and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent in this reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its adamantane and piperazine components . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is unique due to its combination of adamantane and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H35FN4O3

Molecular Weight

506.6 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C29H35FN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-25(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)23-2-4-24(30)5-3-23/h2-7,15,19-22,31H,8-14,16-18H2,1H3

InChI Key

VLMZNHSRMDNQGA-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)F)[N+](=O)[O-]

Origin of Product

United States

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